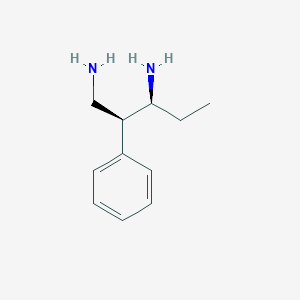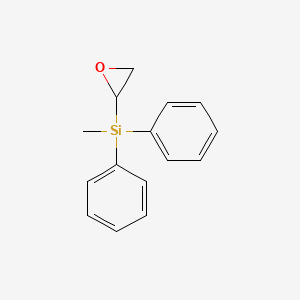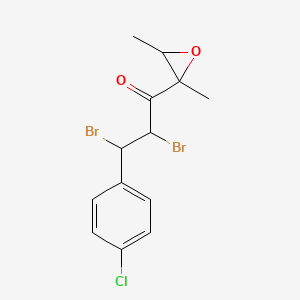
C13H13Br2ClO2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C13H13Br2ClO2 is a brominated and chlorinated organic compound. This compound is characterized by the presence of two bromine atoms, one chlorine atom, and two oxygen atoms in its structure. It is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C13H13Br2ClO2 typically involves the bromination and chlorination of an appropriate precursor. One common method is the bromination of a chlorinated aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
C13H13Br2ClO2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new halogenated compounds or other derivatives.
Aplicaciones Científicas De Investigación
C13H13Br2ClO2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C13H13Br2ClO2 involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
C13H13Br2ClO2: can be compared with other brominated and chlorinated organic compounds. Similar compounds include:
C13H13Br2ClO: Lacks one oxygen atom compared to .
C13H13BrClO2: Contains only one bromine atom.
C13H13Br2Cl: Lacks both oxygen atoms.
The uniqueness of This compound lies in its specific combination of bromine, chlorine, and oxygen atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13Br2ClO2 |
|---|---|
Peso molecular |
396.50 g/mol |
Nombre IUPAC |
2,3-dibromo-3-(4-chlorophenyl)-1-(2,3-dimethyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H13Br2ClO2/c1-7-13(2,18-7)12(17)11(15)10(14)8-3-5-9(16)6-4-8/h3-7,10-11H,1-2H3 |
Clave InChI |
HMKVJMOQBUSHGB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)(C)C(=O)C(C(C2=CC=C(C=C2)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
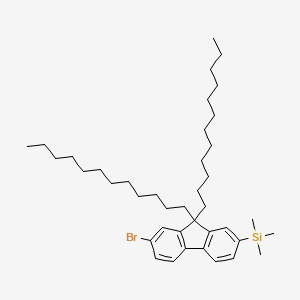
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)

![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
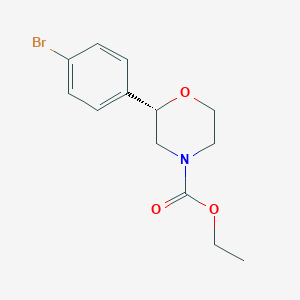
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
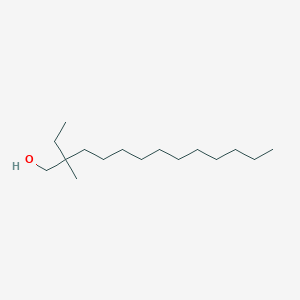
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
